molecular formula C12H11BrF3NO2 B3000584 2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1797290-47-1

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Cat. No.: B3000584
CAS No.: 1797290-47-1
M. Wt: 338.124
InChI Key: CYUZJGGKJWKHMA-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a complex organic compound with the molecular formula C12H11BrF3NO2. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoroethoxy group attached to a phenyl ring, along with an acetonitrile group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with the preparation of the boronic acid derivative of the phenyl ring.

    Coupling Reaction: The boronic acid derivative is then coupled with a brominated phenyl acetonitrile using a palladium catalyst under basic conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be

Properties

IUPAC Name

2-[3-bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c1-2-18-10-6-8(3-4-17)5-9(13)11(10)19-7-12(14,15)16/h5-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUZJGGKJWKHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CC#N)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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